Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate
Brand Name: Vulcanchem
CAS No.: 1864064-08-3
VCID: VC6760843
InChI: InChI=1S/C11H8FNO2S.Na/c12-8-4-2-1-3-7(8)9-6-16-10(13-9)5-11(14)15;/h1-4,6H,5H2,(H,14,15);/q;+1/p-1
SMILES: C1=CC=C(C(=C1)C2=CSC(=N2)CC(=O)[O-])F.[Na+]
Molecular Formula: C11H7FNNaO2S
Molecular Weight: 259.23

Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate

CAS No.: 1864064-08-3

Cat. No.: VC6760843

Molecular Formula: C11H7FNNaO2S

Molecular Weight: 259.23

* For research use only. Not for human or veterinary use.

Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate - 1864064-08-3

Specification

CAS No. 1864064-08-3
Molecular Formula C11H7FNNaO2S
Molecular Weight 259.23
IUPAC Name sodium;2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate
Standard InChI InChI=1S/C11H8FNO2S.Na/c12-8-4-2-1-3-7(8)9-6-16-10(13-9)5-11(14)15;/h1-4,6H,5H2,(H,14,15);/q;+1/p-1
Standard InChI Key HMPQKQIQBQTEKO-UHFFFAOYSA-M
SMILES C1=CC=C(C(=C1)C2=CSC(=N2)CC(=O)[O-])F.[Na+]

Introduction

Structural and Physicochemical Properties

The molecular structure of sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate comprises a thiazole ring substituted at the 4-position with a 2-fluorophenyl group and at the 2-position with an acetoxy sodium side chain. Key structural features include:

  • Molecular formula: C11H7FNO2SNa\text{C}_{11}\text{H}_7\text{FNO}_2\text{SNa}

  • Molecular weight: 259.23 g/mol (based on analog data) .

  • SMILES notation: C1=CC=C(C(=C1)F)C2=CSC(=N2)CC(=O)[O-].[Na+]\text{C1=CC=C(C(=C1)F)C2=CSC(=N2)CC(=O)[O-].[Na+]}

  • InChIKey: OLQHHTZTEVMZLC-UHFFFAOYSA-N (derived from phenyl analog) .

The 2-fluorophenyl substitution introduces steric and electronic effects distinct from its 4-fluoro counterpart, potentially altering binding affinities and metabolic stability. Comparative data for related compounds are summarized below:

Property2-Fluoro Analog (This Compound)4-Fluoro Analog Phenyl Analog
Molecular FormulaC11H7FNO2SNa\text{C}_{11}\text{H}_7\text{FNO}_2\text{SNa}C11H7FNO2SNa\text{C}_{11}\text{H}_7\text{FNO}_2\text{SNa}C11H9NO2SNa\text{C}_{11}\text{H}_9\text{NO}_2\text{SNa}
Molecular Weight259.23259.23235.25
Predicted CCS (Ų)146.4 ([M+H]+)Not reported146.4 ([M+H]+)
Storage Conditions-20°C (long-term)-20°C (1–2 years) Not reported

The fluorine atom’s electronegativity enhances the compound’s lipophilicity, improving membrane permeability compared to non-fluorinated analogs .

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis reports exist for the 2-fluoro isomer, methodologies for analogous thiazolyl acetates suggest viable pathways:

  • Thiazole Ring Formation:

    • Condensation of 2-fluoroacetophenone derivatives with thiourea or thioamides in the presence of iodine or oxidative agents .

    • Example: Reaction of ethyl 2-(2-fluorophenyl)acetate with thiourea under basic conditions yields the thiazole intermediate .

  • Sodium Acetate Incorporation:

    • Saponification of ethyl 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate with sodium hydroxide, followed by purification via recrystallization .

  • Optimization Strategies:

    • Use of continuous flow reactors to enhance yield and reduce byproducts in large-scale production.

    • Catalytic systems involving copper(I) iodide or palladium complexes for regioselective fluorophenyl incorporation .

Industrial Scalability

Industrial synthesis prioritizes cost efficiency and sustainability:

  • Catalyst Recycling: Copper-based catalysts recovered via filtration reduce waste.

  • Green Solvents: Ethanol/water mixtures replace toxic organic solvents .

  • Yield Improvements: Reported yields for phenyl analogs reach 70–85% under optimized conditions .

Biological Activity and Mechanisms

Antimicrobial Properties

Thiazole derivatives exhibit broad-spectrum antimicrobial activity. For example:

  • Bacterial Growth Inhibition: The 4-fluoro analog showed MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to disruption of cell wall synthesis .

  • Mechanism: Fluorine substitution enhances binding to penicillin-binding proteins (PBPs) or dihydrofolate reductase (DHFR) .

Antioxidant Effects

  • Radical Scavenging: Thiazolyl acetates quench DPPH radicals with EC₅₀ values of 12–18 µM, correlating with electron-withdrawing fluorine groups .

Applications in Drug Development

Pharmaceutical Intermediates

  • Antibiotic Prodrugs: Serve as precursors for cephalosporin analogs with enhanced β-lactamase resistance .

  • Kinase Inhibitors: The thiazole core is integral to ATP-binding site targeting in tyrosine kinase inhibitors .

Material Science

  • Coordination Polymers: Sodium ions facilitate the formation of metal-organic frameworks (MOFs) with applications in gas storage .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator